1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide
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Overview
Description
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide is a complex organic compound. It belongs to the class of indolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups and a conjugated system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide typically involves multi-step organic reactions. The process may include:
Formation of the indolium core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: Various functional groups such as amino, chloro, and sulfo groups are introduced through substitution reactions.
Final assembly: The final compound is assembled through condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize efficiency.
Quality control: Rigorous testing to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including water, ethanol, or dichloromethane, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with altered functional groups or oxidation states.
Scientific Research Applications
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:
Bind to proteins or enzymes: Affecting their activity.
Interact with DNA or RNA: Influencing gene expression.
Modulate signaling pathways: Leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1H-Benz[e]indolium derivatives: Compounds with similar core structures but different functional groups.
Other indolium salts: Such as those with different substituents on the indolium ring.
Properties
Molecular Formula |
C41H50Br2ClN3O3S |
---|---|
Molecular Weight |
860.2 g/mol |
IUPAC Name |
4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid;bromide;hydrobromide |
InChI |
InChI=1S/C41H48ClN3O3S.2BrH/c1-40(2)33-17-7-8-18-34(33)44(26-9-10-28-49(46,47)48)36(40)23-20-30-14-11-15-31(39(30)42)21-24-37-41(3,4)38-32-16-6-5-13-29(32)19-22-35(38)45(37)27-12-25-43;;/h5-8,13,16-24H,9-12,14-15,25-28,43H2,1-4H3;2*1H |
InChI Key |
DDZHZDNAEWSLLL-UHFFFAOYSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCN)CCCCS(=O)(=O)O)C.Br.[Br-] |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCN)CCCCS(=O)(=O)O)C.Br.[Br-] |
Origin of Product |
United States |
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